molecular formula C18H18N2O2S B4133705 N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B4133705
M. Wt: 326.4 g/mol
InChI Key: DNRWVFDBCGSWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as DIBMA, is a chemical compound that has been the subject of scientific research in recent years. DIBMA is a member of the benzothiazinone family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In We will also list as many future directions for DIBMA research as possible.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and pathways in bacterial and cancer cells. In bacterial cells, N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been found to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of the cell wall. In cancer cells, N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been found to inhibit the activity of the proteasome, a complex involved in the degradation of proteins.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its activity against bacterial and fungal pathogens, N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been found to exhibit anti-inflammatory activity, with studies showing that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has also been found to exhibit neuroprotective activity, with studies showing that it protects against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits activity against a range of bacterial and fungal pathogens, making it a useful tool for studying the mechanisms of bacterial and fungal infections. However, there are also limitations to the use of N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide research. One area of interest is the development of N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide derivatives with improved activity against bacterial and fungal pathogens. Another area of interest is the development of N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide derivatives with improved selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide and its potential off-target effects. Finally, the development of N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide as a therapeutic agent for the treatment of tuberculosis and other infectious diseases is an area of ongoing research.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to exhibit activity against a range of bacterial and fungal pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has also been found to exhibit activity against cancer cells, with studies showing that it induces apoptosis in cancer cells by inhibiting the activity of the proteasome.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-6-5-7-12(2)17(11)20-16(21)10-15-18(22)19-13-8-3-4-9-14(13)23-15/h3-9,15H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRWVFDBCGSWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 2
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N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 4
N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 5
N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 6
N-(2,6-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

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